molecular formula C18H28N2O4 B13153844 Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate CAS No. 1354953-41-5

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13153844
CAS No.: 1354953-41-5
M. Wt: 336.4 g/mol
InChI Key: JIBZJEAOIXHVHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2,5-dimethoxyphenylamine under specific conditions . The reaction is carried out in the presence of a suitable base and solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tert-butyl, amino, and dimethoxyphenyl groups makes it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for drug development.

  • Molecular Formula : C18H28N2O4
  • Molecular Weight : 336.42592 g/mol
  • CAS Number : Specific identification not provided in the sources.

The compound is believed to interact with various biological targets, including receptors and enzymes related to cancer cell proliferation and survival. The presence of the piperidine ring and the dimethoxyphenyl group suggests potential interactions with neurotransmitter systems and cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

  • IC50 Values : The compound's activity can be compared to related piperidine derivatives that exhibit IC50 values in the low micromolar range against cancer cell lines such as:
    • Human colon adenocarcinoma (HT-29)
    • Human lung adenocarcinoma (A549)
    • Breast cancer cells (MCF-7) .

Neurotransmitter Modulation

The structural features of this compound suggest it may also influence neurotransmitter systems. Compounds with similar piperidine structures have been noted for their ability to modulate dopamine and serotonin receptors, which could have implications for neurological disorders .

Study on Piperidine Derivatives

A comprehensive review on piperidine derivatives indicated that modifications in the piperidine structure can significantly enhance biological activity. For example, derivatives with substitutions at the 4-position showed improved antiproliferative effects in vitro .

Table 1: Biological Activity of Piperidine Derivatives

Compound NameTarget Cell LineIC50 (µM)Reference
Compound AHT-290.92
Compound BA5491.20
Compound CMCF-70.64

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in cancer therapy and neuropharmacology. Its ability to inhibit cell proliferation while potentially modulating neurotransmitter systems opens avenues for dual-action therapeutic strategies.

Properties

CAS No.

1354953-41-5

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(15(19)11-20)14-10-12(22-4)6-7-16(14)23-5/h6-7,10,13,15H,8-9,11,19H2,1-5H3

InChI Key

JIBZJEAOIXHVHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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